

# Application Notes and Protocols: LSD1 Inhibitors in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction to LSD1 Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the role of epigenetic dysregulation in the pathogenesis of AML. One key epigenetic regulator is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to repression of gene transcription. In many AML subtypes, LSD1 is overexpressed and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and promoting proliferation of leukemic stem cells.[1][2][3]

Targeting LSD1 with small molecule inhibitors has emerged as a promising therapeutic strategy for AML.[4] These inhibitors can induce differentiation of leukemic blasts, reduce the population of leukemic stem cells, and have shown anti-leukemic activity in preclinical and clinical studies. [5] While the specific agent "**Relzomostat**" did not yield extensive public data in the context of AML research, it is understood to belong to the class of LSD1 inhibitors. This document will focus on the broader class of LSD1 inhibitors, using data from publicly available research on representative molecules such as iadademstat (ORY-1001) and bomedemstat (IMG-7289) to illustrate their application in AML research.



## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of LSD1 inhibitors in AML.

Table 1: Preclinical Activity of LSD1 Inhibitors in AML Cell Lines

| Compound                    | Cell Line | Assay                                   | Metric | Value    | Reference |
|-----------------------------|-----------|-----------------------------------------|--------|----------|-----------|
| Novel LSD1<br>Inhibitor [I] | MV4-11    | Proliferation                           | IC50   | 0.005 μΜ | [6]       |
| Novel LSD1<br>Inhibitor [I] | Kasumi-1  | Proliferation                           | IC50   | 0.004 μΜ | [6]       |
| Novel LSD1<br>Inhibitor [I] | MV4-11    | Differentiation<br>(CD86<br>Expression) | EC50   | 0.034 μΜ | [6]       |

Table 2: In Vivo Efficacy of a Novel LSD1 Inhibitor in an AML Xenograft Model

| Compound                    | Model               | Dose     | Tumor Growth<br>Inhibition | Reference |
|-----------------------------|---------------------|----------|----------------------------|-----------|
| Novel LSD1<br>Inhibitor [I] | MV4-11<br>Xenograft | 10 mg/kg | 42.11%                     | [6]       |
| Novel LSD1<br>Inhibitor [I] | MV4-11<br>Xenograft | 20 mg/kg | 63.25%                     | [6]       |

Table 3: Clinical Trial Data for Iadademstat in Relapsed/Refractory AML



| Parameter                                               | Value     | Reference |
|---------------------------------------------------------|-----------|-----------|
| Phase                                                   | 1         | [5]       |
| Number of Patients                                      | 41        | [5]       |
| Complete Remission with Incomplete Count Recovery (CRi) | 1 patient | [5]       |

Table 4: Clinical Trial Data for Iadademstat in Combination with Azacitidine in Elderly AML Patients (ALICE Phase 2a Study)

| Parameter                                | Value      | Reference |
|------------------------------------------|------------|-----------|
| Number of Evaluable Patients             | 13         | [5]       |
| Mean Duration of Treatment               | 20 weeks   | [5]       |
| Mean Time to Response                    | 37 days    | [5]       |
| Progression-Free Survival (in remission) | 250 days   | [5]       |
| Longest Complete Remission (CR)          | > 550 days | [5]       |

### **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of LSD1 inhibitors in AML. LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By demethylating H3K4me2, LSD1 represses the expression of genes required for myeloid differentiation. LSD1 inhibitors block this activity, leading to increased H3K4 methylation, removal of the repressive complex from target gene promoters, and subsequent expression of differentiation-associated genes.



#### Mechanism of Action of LSD1 Inhibitors in AML









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oryzon.com [oryzon.com]
- 2. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) -PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols: LSD1 Inhibitors in Acute Myeloid Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610442#relzomostat-in-acute-myeloid-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com